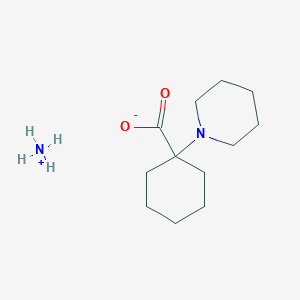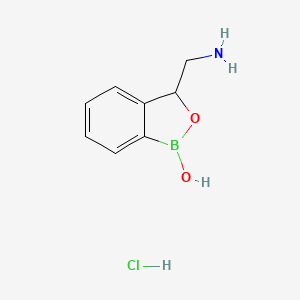![molecular formula C11H18ClNO B3080907 [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride CAS No. 1093405-43-6](/img/structure/B3080907.png)
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride
Overview
Description
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride , also known by its chemical formula C₁₀H₁₄ClNO , is a compound with intriguing properties. It belongs to the class of substituted phenethylamines and is often used in research and pharmaceutical contexts.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 3-methoxyphenylacetone with methylamine followed by hydrochlorination. The exact synthetic pathway may vary depending on the specific research or industrial process.
Molecular Structure Analysis
The molecular structure of [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride consists of a propyl group attached to the nitrogen atom, which is further connected to a 3-methoxyphenyl moiety. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as alkylation , acylation , and reductive amination . Researchers often explore its reactivity to synthesize derivatives with specific properties.
Physical And Chemical Properties Analysis
- Physical State : Typically, it appears as a white crystalline powder .
- Solubility : It is soluble in water and other polar solvents.
- Melting Point : The melting point ranges from 100°C to 110°C .
- Stability : It should be stored away from light and moisture to maintain stability.
Scientific Research Applications
Neurochemistry and Neurotoxicity of MDMA Derivatives
Research on 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”), a compound structurally related to [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride, provides insights into the neurochemical effects and potential neurotoxicity of similar substances. Studies have focused on MDMA's ability to induce serotonergic neurotoxicity in laboratory animals, drawing attention to the acute and long-term effects of such compounds on brain chemistry. These insights are crucial for understanding the broader implications of substances with similar pharmacological profiles (McKenna & Peroutka, 1990).
Pharmacological Mechanisms of Tramadol and Similar Compounds
Tramadol, chemically known as [(1R, 2R) and (1S, 2S)-2-dimethyl-amino-methyl-1-(3-methoxyphenyl)-cyclohexanol hydrochloride], shares a methoxyphenyl group with [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride. Research into tramadol's mechanisms has revealed its action on monoamine reuptake inhibition, suggesting that similar compounds could have diverse pharmacological applications beyond their primary use. This research highlights the potential for [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride to influence serotonin and norepinephrine pathways, offering avenues for the development of new therapeutic agents (Mimami, 2005).
Environmental Estrogens and Analogues
Research on Methoxychlor, an environmental estrogen, sheds light on how compounds with methoxy groups, similar to [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride, could impact estrogenic activity in the environment and potentially affect human health. Understanding the biochemical pathways and toxicological profiles of such compounds is essential for assessing their environmental impact and safety (Cummings, 1997).
Safety And Hazards
- Toxicity : Caution is necessary when handling this compound due to its potential toxicity. Proper protective equipment and safe laboratory practices are essential.
- Storage : Store it in a cool, dry place away from incompatible materials.
- Disposal : Dispose of it according to local regulations.
Future Directions
Research on [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride continues to explore its pharmacological properties, potential therapeutic applications, and safety profiles. Future studies may uncover novel uses or derivatives with improved efficacy.
properties
IUPAC Name |
1-(3-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-11(12-2)9-6-5-7-10(8-9)13-3;/h5-8,11-12H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIRLQOFQIVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



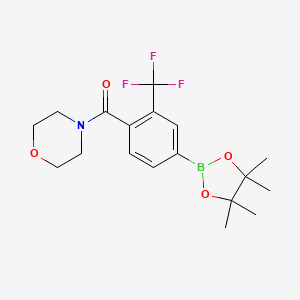
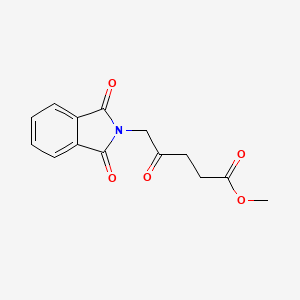
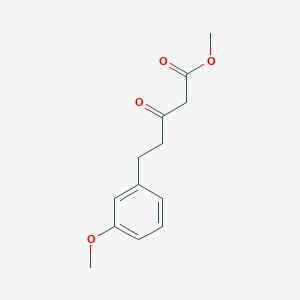
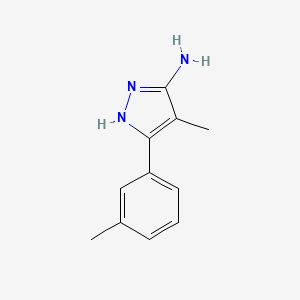
![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)
![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)
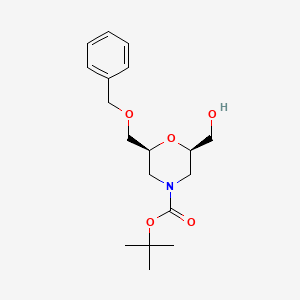
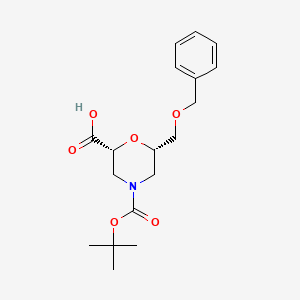
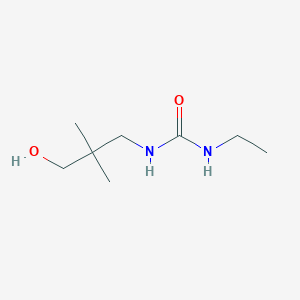
![[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride](/img/structure/B3080910.png)
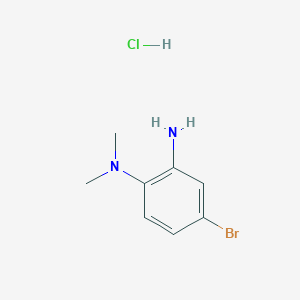
![Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B3080928.png)
